3-(Difluoromethyl)piperidin-3-ol

Medicinal Chemistry Drug Metabolism Bioisosterism

3-(Difluoromethyl)piperidin-3-ol (CAS 1423026-01-0) is a fluorinated piperidine derivative with the molecular formula C₆H₁₁F₂NO and a molecular weight of 151.15 g/mol. The compound features a geminal arrangement where both a difluoromethyl (CF₂H) group and a hydroxyl group are attached to the same carbon at the 3-position of the piperidine ring, creating a quaternary stereocenter.

Molecular Formula C6H11F2NO
Molecular Weight 151.15 g/mol
CAS No. 1423026-01-0
Cat. No. B1431714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)piperidin-3-ol
CAS1423026-01-0
Molecular FormulaC6H11F2NO
Molecular Weight151.15 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(C(F)F)O
InChIInChI=1S/C6H11F2NO/c7-5(8)6(10)2-1-3-9-4-6/h5,9-10H,1-4H2
InChIKeyGLTKXROZFAJDFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)piperidin-3-ol (CAS 1423026-01-0): A Dual-Functionalized Building Block with a Geminal Difluoromethyl-Hydroxyl Motif for Medicinal Chemistry and Radiolabeling Applications


3-(Difluoromethyl)piperidin-3-ol (CAS 1423026-01-0) is a fluorinated piperidine derivative with the molecular formula C₆H₁₁F₂NO and a molecular weight of 151.15 g/mol . The compound features a geminal arrangement where both a difluoromethyl (CF₂H) group and a hydroxyl group are attached to the same carbon at the 3-position of the piperidine ring, creating a quaternary stereocenter . This structural motif imparts distinct physicochemical properties, including a calculated LogP of approximately -0.027 and two hydrogen bond donor/acceptor pairs, making it suitable as a versatile building block in drug discovery and radiopharmaceutical development .

Why 3-(Difluoromethyl)piperidin-3-ol Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated 3-Substituted Piperidin-3-ols in Structure-Guided Lead Optimization


Generic substitution of 3-(difluoromethyl)piperidin-3-ol with structurally analogous 3-substituted piperidin-3-ols (e.g., 3-methyl, 3-hydroxymethyl, or 3-fluoromethyl derivatives) introduces significant and quantifiable differences in critical drug-like properties. The geminal CF₂H group, distinct from a CF₃, CH₃, or CH₂F group, exerts a unique combination of electronic, steric, and hydrogen-bonding effects that cannot be recapitulated by these analogs [1]. Specifically, the difluoromethyl moiety serves as a metabolically stable isostere for a hydroxymethyl group and can function as a lipophilic hydrogen-bond donor [1]. Furthermore, the strong electron-withdrawing inductive effect of the gem-difluoro group significantly lowers the pKa of the adjacent piperidine nitrogen relative to non-fluorinated or mono-fluorinated counterparts, directly altering the protonation state at physiological pH and consequently impacting membrane permeability and target engagement . Therefore, procurement and selection of this specific compound are essential for maintaining the intended structure-activity relationship (SAR) when the geminal CF₂H-OH motif is a pharmacophoric requirement.

Quantitative Comparative Evidence for Selecting 3-(Difluoromethyl)piperidin-3-ol Over Structural Analogs


The CF₂H Group as a Metabolically Stable Bioisostere of the Hydroxymethyl (CH₂OH) Moiety

In medicinal chemistry, the difluoromethyl (CF₂H) group is a well-established metabolically stable bioisostere for the hydroxymethyl (CH₂OH) group. This substitution maintains similar steric and hydrogen-bonding properties while eliminating the primary metabolic liability—oxidation by alcohol dehydrogenases or phase II conjugation (e.g., glucuronidation) at the hydroxyl oxygen [1]. This principle is directly applicable to the selection of 3-(difluoromethyl)piperidin-3-ol over 3-(hydroxymethyl)piperidin-3-ol. The geminal CF₂H group on the target compound is positioned identically to the CH₂OH group on the comparator, but the strong C-F bond (approx. 485 kJ/mol) provides metabolic shielding that the C-O bond in the comparator lacks .

Medicinal Chemistry Drug Metabolism Bioisosterism Pharmacokinetics

The Difluoromethyl Group as a Lipophilic Hydrogen Bond Donor: A Unique Advantage Over Non-Hydrogen Bonding Alkyl Analogs

The CF₂H group can function as a lipophilic hydrogen-bond donor, a property not shared by non-fluorinated alkyl groups like methyl (CH₃) [1]. This interaction can significantly enhance binding affinity and selectivity for biological targets by forming weak but specific hydrogen bonds within hydrophobic protein pockets. 3-(Difluoromethyl)piperidin-3-ol possesses this capability, whereas the non-fluorinated analog 3-methylpiperidin-3-ol does not [1]. This feature can be leveraged to improve ligand efficiency and target selectivity in drug discovery programs.

Medicinal Chemistry Molecular Recognition Lipophilicity Hydrogen Bonding

Modulation of Piperidine Basicity (pKa) via Strong Electron-Withdrawing Inductive Effect of CF₂H

The electron-withdrawing inductive effect (-I) of the difluoromethyl group significantly lowers the basicity (pKa) of the adjacent piperidine nitrogen. This is a well-documented effect of fluorine substitution in saturated heterocycles . In contrast, a methyl group is electron-donating (+I), which can increase basicity. This reduction in pKa for 3-(difluoromethyl)piperidin-3-ol decreases the fraction of the compound that is positively charged at physiological pH, which can enhance passive membrane permeability and oral absorption—a critical factor in drug design .

Physicochemical Property Druglikeness Membrane Permeability Pharmacokinetics

Superior Structural Analogy to [¹⁸F]4,4-Difluoropiperidine for PET Tracer Development

The geminal difluoro motif is highly relevant for positron emission tomography (PET) tracer development. The ¹⁸F-labeling of a difluoromethyl group is an active area of radiochemistry [1]. Specifically, 3-(difluoromethyl)piperidin-3-ol contains the identical geminal difluoro motif (CF₂) as the scaffold [¹⁸F]4,4-difluoropiperidine, which was recently synthesized via a novel oxidative ¹⁸F-fluorodecarboxylation method and demonstrated its utility as a prosthetic group for PET imaging [1]. This provides a direct synthetic and structural link to a validated ¹⁸F-labeled building block, making 3-(difluoromethyl)piperidin-3-ol a strategically valuable precursor or reference standard for developing novel PET tracers based on the same radiochemistry.

Radiopharmaceuticals PET Imaging Medicinal Chemistry Radiolabeling

Synthetic Accessibility and Functional Handle Advantages Over Non-Hydroxylated CF₂H-Piperidine Analogs

While a direct yield comparison is not available, 3-(difluoromethyl)piperidin-3-ol possesses a crucial synthetic advantage over its non-hydroxylated analog, 3-(difluoromethyl)piperidine. The target compound contains a tertiary hydroxyl group, which serves as a versatile synthetic handle for further functionalization (e.g., alkylation, acylation, conversion to a leaving group) . 3-(Difluoromethyl)piperidine (CAS 1093759-69-3) lacks this hydroxyl group, limiting its direct derivatization without the need for additional steps to functionalize the piperidine ring [1]. This difference in functionality directly impacts synthetic route length and efficiency for generating diverse chemical libraries.

Organic Synthesis Building Blocks Parallel Synthesis Fragment-Based Drug Discovery

Optimal Procurement Scenarios for 3-(Difluoromethyl)piperidin-3-ol in Drug Discovery and Radiochemistry Workflows


CNS and Oral Drug Discovery: Optimizing Pharmacokinetic Profiles

3-(Difluoromethyl)piperidin-3-ol is an optimal building block for CNS and oral drug discovery programs where improving metabolic stability and membrane permeability is paramount. As a metabolically stable bioisostere of 3-(hydroxymethyl)piperidin-3-ol, it can replace a metabolic soft spot (the primary alcohol) while maintaining similar hydrogen-bonding and steric properties, thereby increasing the predicted in vivo half-life of lead compounds [1]. Furthermore, the electron-withdrawing CF₂H group lowers the basicity of the piperidine nitrogen relative to non-fluorinated analogs, which reduces the ionized fraction at physiological pH and enhances the potential for passive membrane permeation and blood-brain barrier penetration . Procurement is advised when the 3-substituted piperidin-3-ol core is part of a pharmacophore requiring both a hydrogen-bonding interaction and resistance to oxidative metabolism.

Medicinal Chemistry: Leveraging Lipophilic Hydrogen Bonding for Enhanced Target Affinity

This compound is a strategic selection for medicinal chemists seeking to optimize binding affinity through novel, lipophilic hydrogen-bonding interactions. The CF₂H group can function as a weak hydrogen-bond donor, an interaction not available to 3-methylpiperidin-3-ol [1]. In structure-based drug design, 3-(difluoromethyl)piperidin-3-ol can be deployed as a specific probe to test whether a lipophilic pocket containing a hydrogen-bond acceptor (e.g., a backbone carbonyl) can be engaged, potentially yielding gains in binding free energy (1-2 kcal/mol) and improved ligand efficiency without incurring a significant lipophilicity penalty [1]. Its procurement is recommended for fragment-based drug discovery (FBDD) or lead optimization campaigns focused on improving target selectivity and affinity.

PET Tracer Development: A Key Synthon for ¹⁸F-Radiolabeling

For radiochemistry laboratories engaged in developing novel positron emission tomography (PET) tracers, 3-(difluoromethyl)piperidin-3-ol is a highly relevant procurement. Its core geminal difluoro (CF₂) motif is structurally identical to the key feature of [¹⁸F]4,4-difluoropiperidine, a recently demonstrated ¹⁸F-labeled prosthetic group [1]. This compound can serve as a valuable precursor or cold reference standard for the development of new hydroxyl-functionalized ¹⁸F-labeled tracers, leveraging emerging radiochemical methods for ¹⁸F-CF₂ bond formation [1]. The presence of the tertiary alcohol provides an additional functional handle, allowing for the attachment of the piperidine scaffold to various targeting vectors (e.g., peptides, small molecules) for imaging applications [1].

Library Synthesis and SAR Exploration: Maximizing Chemical Space from a Single Core

3-(Difluoromethyl)piperidin-3-ol is the preferred building block over 3-(difluoromethyl)piperidine for any project requiring rapid parallel synthesis or exploration of structure-activity relationships (SAR). The presence of both a secondary amine and a tertiary hydroxyl group provides two orthogonal functional handles for diversification [1]. This dual functionality allows chemists to independently modify both the piperidine nitrogen (e.g., through alkylation, acylation, or sulfonylation) and the 3-position hydroxyl group (e.g., through esterification, etherification, or carbamoylation) in a sequential or one-pot manner [1]. This significantly increases the number and diversity of analogs that can be generated from a single, commercially available core, thereby accelerating the hit-to-lead process and maximizing the value of procurement in medicinal chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethyl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.